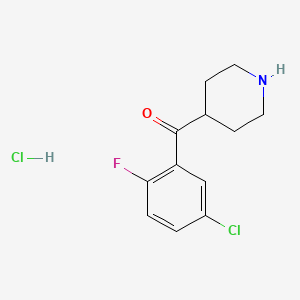![molecular formula C17H14O4 B8318061 2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde](/img/structure/B8318061.png)
2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an acetoxymethyl group and a benzoyl group attached to the benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via acetylation of the hydroxyl group to form the acetoxymethyl derivative. The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxymethyl group can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Acetoxymethyl-3-benzoyl benzoic acid.
Reduction: 2-Acetoxymethyl-3-benzoyl benzyl alcohol.
Substitution: 2-(Aminomethyl)-3-benzoyl benzaldehyde.
科学研究应用
2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and fragrances.
作用机制
The mechanism of action of 2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
相似化合物的比较
Similar Compounds
2-Acetoxy-3-methoxybenzaldehyde: Similar structure with a methoxy group instead of a benzoyl group.
3-Acetoxy-2-methylbenzaldehyde: Similar structure with a methyl group instead of a benzoyl group.
2,3-Dimethoxybenzaldehyde: Similar structure with two methoxy groups instead of acetoxymethyl and benzoyl groups.
Uniqueness
2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde is unique due to the presence of both acetoxymethyl and benzoyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C17H14O4 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC 名称 |
(2-benzoyl-6-formylphenyl)methyl acetate |
InChI |
InChI=1S/C17H14O4/c1-12(19)21-11-16-14(10-18)8-5-9-15(16)17(20)13-6-3-2-4-7-13/h2-10H,11H2,1H3 |
InChI 键 |
PQKMHFXIIBYIMF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=C(C=CC=C1C(=O)C2=CC=CC=C2)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 4-(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B8318016.png)










